molecular formula C21H18N2O2 B12494565 3-(2,2-Dicyanoethenyl)phenyl 4-tert-butylbenzoate

3-(2,2-Dicyanoethenyl)phenyl 4-tert-butylbenzoate

Cat. No.: B12494565
M. Wt: 330.4 g/mol
InChI Key: CRCKSRUSCRSNIN-UHFFFAOYSA-N
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Description

3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate is an organic compound with a complex structure that includes both cyano and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where malononitrile reacts with an aromatic aldehyde in the presence of a base to form the dicyanoethenyl group. This intermediate is then esterified with 4-tert-butylbenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The cyano groups can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and photovoltaic materials.

    Biology: Used as a probe in biochemical assays to study enzyme interactions.

    Industry: Employed in the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action for 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate largely depends on its application. In materials science, its electronic properties are exploited, while in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-tert-butylbenzoate is unique due to its combination of cyano and ester functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

[3-(2,2-dicyanoethenyl)phenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C21H18N2O2/c1-21(2,3)18-9-7-17(8-10-18)20(24)25-19-6-4-5-15(12-19)11-16(13-22)14-23/h4-12H,1-3H3

InChI Key

CRCKSRUSCRSNIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C#N

Origin of Product

United States

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